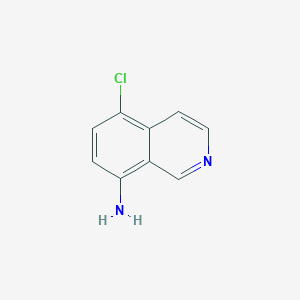

5-Chloroisoquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloroisoquinolin-8-amine is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, where a chlorine atom is substituted at the 5th position and an amine group at the 8th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the chlorination of isoquinoline followed by amination. The chlorination step typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position. The resulting 5-chloroisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloroisoquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced amine derivatives.

Substitution: Isoquinoline derivatives with substituted nucleophiles.

Aplicaciones Científicas De Investigación

5-Chloroisoquinolin-8-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Chloroisoquinolin-8-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloroquinolin-8-amine: Similar structure but with a different position of the chlorine atom.

8-Chloroisoquinolin-5-amine: Chlorine and amine groups are interchanged.

5-Amino-1-chloroisoquinoline: Another isomer with different substitution patterns.

Uniqueness

5-Chloroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Actividad Biológica

5-Chloroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure featuring a fused benzene and pyridine ring. The presence of the chloro substituent at the 5-position and an amino group at the 8-position contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may bind to receptors that regulate cellular signaling pathways.

- Radical Formation : Similar compounds have shown the ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound's cytotoxic effects are believed to be mediated through:

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death through mitochondrial dysfunction and activation of caspases .

Study on Anticancer Activity

A study highlighted the interaction of this compound with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics. The binding affinity was assessed using fluorescence quenching techniques, revealing significant interaction that could influence drug delivery and efficacy .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 12.5 | Apoptosis via caspase activation |

| Study 2 | MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Evaluation

In vitro tests have demonstrated that this compound exhibits notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was compared to standard antibiotics, showing potential as an alternative treatment option .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

- Chloro Substituent : Enhances antimicrobial activity.

- Amino Group Positioning : Critical for anticancer efficacy; modifications at this site may lead to varied biological outcomes .

Summary of Findings

The compound this compound demonstrates promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanisms involve enzyme inhibition, receptor interactions, and induction of apoptosis. Continued research is necessary to fully elucidate its pharmacological potential and optimize its therapeutic applications.

Future Directions

Further investigations should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Clinical Trials : To assess therapeutic potential in humans.

- Structural Modifications : To enhance selectivity and reduce toxicity.

Propiedades

IUPAC Name |

5-chloroisoquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNPXPCJZLGGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.